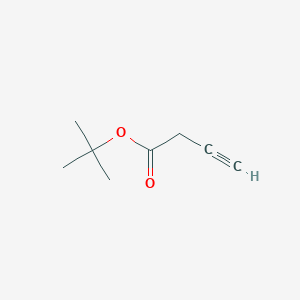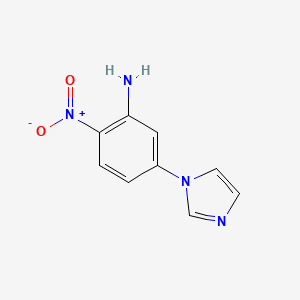
5-Bromo-2-chloro-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring, specifically at the 5 and 2 positions, respectively. The compound’s molecular formula is C9H9BrClNO2 , and it has a molecular weight of 278.53 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-L-phenylalanine typically involves the bromination and chlorination of L-phenylalanine. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine, followed by selective bromination and chlorination of the aromatic ring. The protecting groups are then removed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
化学反应分析
Types of Reactions: 5-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
Chemistry: 5-Bromo-2-chloro-L-phenylalanine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of halogenation on protein stability and activity .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 5-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. This compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s catalytic efficiency .
相似化合物的比较
5-Bromo-2-chloro-DL-phenylalanine: A racemic mixture of the D and L enantiomers.
5-Bromo-2-chloro-phenylalanine: Lacks the amino acid chirality.
2-Chloro-5-bromo-L-tyrosine: Similar structure but with an additional hydroxyl group on the phenyl ring.
Uniqueness: 5-Bromo-2-chloro-L-phenylalanine is unique due to its specific halogenation pattern and chirality. This combination allows for distinct interactions with biological targets, making it a valuable tool in research and development .
属性
IUPAC Name |
(2S)-2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPPRGZWKRSEB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














